N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide
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Overview
Description
The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide” contains a benzodioxole group, a phenoxy group, and an amide group. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and 1,3-dioxole . The phenoxy group is a functional group that consists of a benzene ring bonded to an oxygen atom . The amide group consists of a carbonyl group (C=O) attached to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and phenoxy groups are aromatic and planar, which could contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzodioxole, phenoxy, and amide groups. The benzodioxole group might undergo electrophilic aromatic substitution reactions, while the amide group could participate in various reactions such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole and phenoxy groups could impact its solubility, while the amide group could influence its boiling and melting points .Scientific Research Applications
Chemical Synthesis and Biological Evaluation
A novel series of compounds, including those related to the specified chemical structure, have been synthesized and evaluated for their ability to inhibit histone deacetylases (HDACs). These compounds have shown promising antiproliferative activity against cancer cell lines, such as human colon carcinoma (HCT116) and non-small cell lung cancer (A549), by inducing cell-cycle arrest at the G2 phase (Jiao et al., 2009). This research highlights the potential of these compounds in cancer therapy through enzyme inhibition.
Advanced Materials Development
Research into novel benzoxazine monomers containing allyl groups, synthesized from phenol and Bisphenol A with allylamine and formaldehyde, has led to the development of thermosets with excellent thermomechanical properties. These materials exhibit high glass transition temperatures and enhanced thermal stability, underscoring their utility in creating high-performance polymers (Agag & Takeichi, 2003).
Pharmacological Applications
Compounds derived from phenols, through processes like the Smiles rearrangement, have been explored for their potential in producing primary and secondary aromatic amines. These amines are key intermediates in pharmaceutical manufacturing, showcasing the broad applicability of such chemical transformations in drug synthesis (Coutts & Southcott, 1990).
Anti-inflammatory and Antioxidant Properties
Studies on phenolics isolated from Myristica fragrans have demonstrated significant anti-inflammatory activity, as well as the ability to potently inhibit NO production in macrophage cells. This suggests potential applications of these compounds in developing treatments for inflammatory conditions (Cuong et al., 2011).
Polymeric Material Innovations
Research on polymerizable phenolphthalein derivatives has led to the synthesis of pH-sensitive materials capable of undergoing color changes. These developments hold promise for applications in smart materials and sensors, indicating the versatility of chemical compounds related to "N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide" in creating responsive and functional materials (Fleischmann et al., 2012).
Mechanism of Action
Target of Action
The primary target of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development .
Mode of Action
This compound interacts with its target, the auxin receptor TIR1, to enhance root-related signaling responses . This interaction promotes root growth in plants such as Arabidopsis thaliana and Oryza sativa .
Biochemical Pathways
The compound affects the auxin signaling pathway, a crucial biochemical pathway in plants . By interacting with the auxin receptor TIR1, this compound enhances auxin response reporter’s (DR5:GUS) transcriptional activity . This leads to the down-regulation of root growth-inhibiting genes, promoting root growth .
Pharmacokinetics
Its interaction with the auxin receptor tir1 suggests that it is absorbed and distributed within the plant to exert its effects
Result of Action
The result of this compound’s action is the promotion of root growth . By enhancing auxin signaling, it down-regulates genes that inhibit root growth, leading to an overall increase in root growth .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13(25-15-5-3-2-4-6-15)19(22)20-10-9-16(21)14-7-8-17-18(11-14)24-12-23-17/h2-8,11,13,16,21H,9-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHVBXJPTGTNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(C1=CC2=C(C=C1)OCO2)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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